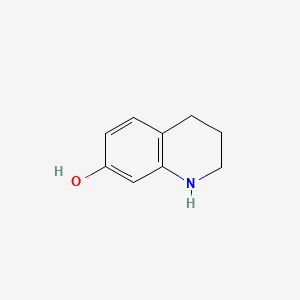

7-Hydroxy-1,2,3,4-tetrahydroquinoline

Description

Historical Context and Significance of the Tetrahydroquinoline Scaffold in Chemical Sciences

The 1,2,3,4-tetrahydroquinoline (B108954) ring system is a foundational structural motif in the chemical sciences, particularly recognized for its prevalence in a wide array of biologically active natural products and pharmacologically important therapeutic agents. gfcollege.inresearchgate.net This scaffold is a core component in many important pharmacological agents and drugs, making it a subject of extensive research. gfcollege.in The significance of tetrahydroquinoline derivatives is underscored by their diverse pharmacological activities, which include anti-cancer, anti-inflammatory, antioxidant, and anti-HIV properties, among others. gfcollege.in Due to this broad range of biological activities, the synthesis and study of tetrahydroquinoline derivatives remain an active and important field in medicinal chemistry and new drug development. gfcollege.innih.gov

Academic Importance of 7-Hydroxy-1,2,3,4-tetrahydroquinoline as a Research Target

Within the vast family of tetrahydroquinolines, this compound (also known as 1,2,3,4-tetrahydroquinolin-7-ol) has emerged as a valuable research chemical and intermediate. cymitquimica.com Its academic importance is largely tied to its role in the cost-effective and efficient synthesis of other complex molecules. google.com Notably, it serves as a crucial intermediate in the economic manufacture of rhodamine class laser dyes, which are utilized for their lasing efficiency and photochemical stability. google.com The compound is also investigated as a fluorophore, a molecule that can re-emit light upon light absorption, which has potential applications in detecting cancer cells. biosynth.com Efficient preparation methods for this compound have been developed, including procedures starting from m-aminophenol or through the nitration and subsequent hydrogenation and hydrolysis of tetrahydroquinoline. google.comresearchgate.net

Overview of Research Trajectories for this compound Analogs

Research involving this compound extends to the synthesis and investigation of its analogs for various applications. A significant research trajectory involves its use in creating advanced fluorescent dyes and labels for biological microscopy. goettingen-research-online.de For instance, it has been used as a starting material to prepare highly water-soluble and photostable sulfonated rhodamine dyes. goettingen-research-online.de These dyes are then converted into amino-reactive fluorescent labels, which are essential tools for advanced imaging techniques like stimulated emission depletion (STED) microscopy. goettingen-research-online.de Furthermore, the core tetrahydroquinoline structure is a versatile scaffold that allows for the development of derivatives with a wide range of potential biological activities, building upon the established pharmacological profile of the parent ring system. gfcollege.inresearchgate.net

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 58196-33-1 cymitquimica.comthermofisher.com |

| Molecular Formula | C₉H₁₁NO cymitquimica.comthermofisher.com |

| IUPAC Name | 1,2,3,4-tetrahydroquinolin-7-ol thermofisher.com |

| InChI Key | HJJRGZMJZDSMDB-UHFFFAOYSA-N cymitquimica.comthermofisher.com |

| SMILES | OC1=CC=C2CCCNC2=C1 thermofisher.com |

Table 2: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 149.19 g/mol biosynth.comchemsrc.com |

| Appearance | White to brown powder or crystalline powder thermofisher.com |

| Melting Point | 89°C to 95°C thermofisher.com; 106°-108° C (recrystallized) google.com |

| Boiling Point | 319.7±31.0 °C at 760 mmHg chemsrc.com |

| Density | 1.1±0.1 g/cm³ chemsrc.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4-tetrahydroquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h3-4,6,10-11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJRGZMJZDSMDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7069235 | |

| Record name | 7-Quinolinol, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58196-33-1 | |

| Record name | 7-Hydroxy-1,2,3,4-tetrahydroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58196-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Quinolinol, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058196331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Quinolinol, 1,2,3,4-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Quinolinol, 1,2,3,4-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydro-quinolin-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Hydroxy 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Established Synthetic Routes to 7-Hydroxy-1,2,3,4-tetrahydroquinoline

The preparation of this compound has been efficiently achieved through two primary established methods. These routes provide reliable access to the target compound, which serves as a valuable intermediate in the synthesis of other chemical products like rhodamine class lasing dyes. google.com

Acylation and Reduction of m-aminophenol Pathways

One effective method for synthesizing this compound begins with the acylation of m-aminophenol. google.com This initial step leads to the formation of a lactam intermediate. Subsequently, this lactam is subjected to a reduction reaction to yield the final desired product, this compound. google.com This two-stage process offers a direct and efficient pathway to the target molecule from readily available starting materials. google.com

Nitration, Hydrogenation, and Hydrolysis of Tetrahydroquinoline Precursors

An alternative established route involves a three-step sequence starting from tetrahydroquinoline. google.com The process is initiated by the nitration of the tetrahydroquinoline precursor. This is followed by a hydrogenation step to reduce the nitro group to an amino group, forming 7-amino-1,2,3,4-tetrahydroquinoline (B111968). The final step involves the hydrolysis of this amino intermediate. google.com This hydrolysis is typically carried out using a strong aqueous acid, such as phosphoric, sulfuric, or hydrobromic acid, at elevated temperatures (140°C to 180°C) to produce this compound. google.com

Contemporary Approaches in the Synthesis of this compound Analogs

Modern synthetic chemistry has introduced a variety of sophisticated techniques for the construction of tetrahydroquinoline and related tetrahydroisoquinoline scaffolds. These contemporary methods focus on improving stereocontrol, efficiency, and the ability to generate complex molecular architectures.

Strategies for Stereoselective Synthesis

The development of enantioselective methods for synthesizing tetrahydroquinoline derivatives is a significant area of research. One approach utilizes a chiral phosphoric acid as a catalyst for the dehydrative cyclization of 2-aminochalcones, followed by an asymmetric reduction with a Hantzsch ester to yield tetrahydroquinolines with excellent yields and enantioselectivities. organic-chemistry.org

Another powerful strategy involves palladium-catalyzed alkene carboamination reactions. Using a catalyst system composed of a palladium precursor and a chiral ligand, such as (S)-Siphos-PE, aniline (B41778) derivatives with pendant alkenes can react with aryl or alkenyl halides to generate tetrahydroquinolines containing quaternary carbon stereocenters with high levels of asymmetric induction. rsc.org This method is advantageous as it forms both a carbon-nitrogen and a carbon-carbon bond in a single transformation. rsc.org

| Catalyst/Method | Starting Materials | Product Type | Key Features |

| Chiral Phosphoric Acid | 2-Aminochalcones, Hantzsch ester | Chiral Tetrahydroquinolines | Solely catalyst-driven, excellent yields and enantioselectivities. organic-chemistry.org |

| Pd-Catalyzed Carboamination | Aniline derivatives with pendant alkenes, Aryl/Alkenyl halides | Tetrahydroquinolines with quaternary stereocenters | Forms C-N and C-C bonds simultaneously, high asymmetric induction. rsc.org |

Multi-Component Reaction (MCR) Methodologies for Tetrahydroquinoline Scaffolds

Multi-component reactions (MCRs) offer a highly efficient means of synthesizing complex molecules like tetrahydroquinolines in a single step, enhancing atom and step economy. nih.gov The Povarov reaction, a type of aza-Diels-Alder reaction, is a prominent MCR for this purpose. nih.govresearchgate.netresearchgate.net It typically involves the reaction of an aniline, an aldehyde, and an activated alkene under acid catalysis to produce a variety of complex tetrahydroquinolines. nih.gov This method allows for the use of diverse starting materials, leading to a wide range of substituted tetrahydroquinoline derivatives. nih.govresearchgate.net

Recent advancements have led to the development of novel MCR protocols. For example, a multicomponent assembly of isocyanides, allenoates, and 2-aminochalcones can produce polycyclic dihydropyran-fused tetrahydroquinoline structures with excellent diastereoselectivity. acs.org Another one-pot, three-component reaction utilizes malononitrile, 3-aminophenol, and various aldehydes catalyzed by ammonium (B1175870) acetate (B1210297) to construct functionalized 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives in good to excellent yields under mild conditions. nih.gov

| MCR Type | Components | Catalyst | Product Scaffold |

| Povarov Reaction | Anilines, Aldehydes, Activated Olefins | Acid Catalysis (e.g., InCl3) | Complex Tetrahydroquinolines nih.govresearchgate.net |

| Isocyanide-based MCR | Isocyanides, Allenoates, 2-Aminochalcones | Heat | Dihydropyran-fused Tetrahydroquinolines acs.org |

| Friedländer-type Annulation | Malononitrile, 3-Aminophenol, Aldehydes | Ammonium Acetate | 7-Hydroxy-4-phenyl-1,2-dihydroquinolines nih.gov |

Intramolecular Hydroamination Reactions in Tetrahydroisoquinoline Synthesis

Intramolecular hydroamination represents a powerful strategy for the synthesis of nitrogen-containing heterocycles, including the related tetrahydroisoquinoline (THIQ) scaffold. rsc.orgnih.gov This reaction involves the addition of an amine N-H bond across a tethered carbon-carbon multiple bond. rsc.org Various catalytic systems have been developed to facilitate this transformation. For instance, acid-catalyzed intramolecular hydroamination of 2-aminoethyl styrene (B11656) derivatives provides an alternative to the classic Pictet-Spengler method for THIQ synthesis. rsc.org

Transition metals are also widely employed to catalyze these reactions. Gold-catalyzed hydroamination of alkynyl-substituted α-aminophosphonates, followed by reduction, yields THIQ analogs in good to excellent yields. rsc.org Furthermore, an iron-catalyzed tandem alcohol substitution and hydroamination has been developed as a novel annulation strategy. This method starts from a benzylic alcohol tethered to an unactivated alkene and uses a sulfonamide as the nitrogen source, forming two carbon-nitrogen bonds in a single step to access the THIQ core. nih.gov

Scale-Up Synthesis and Industrial Relevance in Academic Research

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its derivatives is a critical area of academic and industrial research. This section explores methodologies amenable to scale-up and highlights the industrial relevance of these compounds as investigated within the academic sphere.

Synthetic Methodologies for this compound

Efficient and cost-effective synthesis is paramount for the industrial viability of any chemical compound. For this compound, academic research, often in collaboration with or with an eye toward industrial application, has explored several synthetic routes. A notable example is detailed in U.S. Patent 5,283,336, which outlines two primary methods for its preparation, emphasizing efficiency and economic feasibility for applications such as the manufacture of laser dyes. google.com

The first method involves the acylation of m-aminophenol to yield a lactam, which is subsequently reduced to the desired quinoline (B57606). google.com A key challenge in this route is controlling the formation of isomeric products during the cyclization step. google.com The use of a eutectic mixture of aluminum chloride, sodium chloride, and potassium chloride has been investigated to minimize the formation of the undesired isomer, although this can introduce challenges related to exothermic reactions and potential foaming on a larger scale. google.com The reduction of the lactam is achieved using a borane-methyl sulfide (B99878) complex in toluene. google.com

A second, and often preferred, scalable method starts from tetrahydroquinoline. google.com This process involves the nitration of tetrahydroquinoline, followed by hydrogenation of the nitro group to an amino group, and subsequent hydrolysis to yield this compound. google.com This multi-step process is outlined below with specific conditions reported for larger batch preparations.

Table 1: Key Steps and Conditions for a Scaled-Up Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Yield | Reference |

| Nitration | 2,3,4-Tetrahydroquinoline | 90% Nitric acid in Sulfuric acid, 5-10 °C | Near quantitative (crude) | google.com |

| Hydrogenation | 7-Nitro-1,2,3,4-tetrahydroquinoline | Hydrazine, Raney nickel | Quantitative | google.com |

| Hydrolysis | 7-Amino-1,2,3,4-tetrahydroquinoline | Strong aqueous acid (e.g., 85% Phosphoric acid), 140-180 °C, > atmospheric pressure | Not specified | google.com |

This second route is particularly notable for its high yields in the nitration and hydrogenation steps. google.com The hydrolysis of 7-amino-1,2,3,4-tetrahydroquinoline is a critical final step, employing strong aqueous acids like phosphoric acid at elevated temperatures and pressures to achieve the desired product. google.com

Synthesis of Derivatives and Industrial Relevance

The 1,2,3,4-tetrahydroquinoline (B108954) nucleus is a privileged scaffold in medicinal chemistry and materials science, making its derivatives subjects of intense academic research with significant industrial implications. nih.gov Academic studies often focus on developing efficient synthetic methods for derivatives that can be readily scaled.

One-pot, multicomponent reactions are particularly attractive for industrial applications due to their efficiency and reduced waste. Research has demonstrated the synthesis of functionalized 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives through a facile one-pot, three-component protocol. nih.gov This method, which proceeds via a Knoevenagel condensation, Michael addition, rearrangement, and cyclization, offers high yields (63–97%) using inexpensive reagents and catalysts under mild conditions. nih.gov Such methodologies are indicative of the academic drive to develop sustainable and economically viable synthetic routes for complex molecules.

Furthermore, academic research has explored the gram-scale synthesis of various tetrahydroquinoline derivatives, demonstrating the potential for larger-scale production. For instance, a highly diastereoselective [4 + 2] annulation reaction has been developed to construct 4-aryl-substituted tetrahydroquinolines, with a successful gram-scale reaction reported, yielding the product in 93% yield. frontiersin.org

The primary industrial relevance of this compound, as highlighted in academic and patent literature, is its role as a key intermediate in the synthesis of rhodamine class lasing dyes. google.com These dyes are crucial for various technological applications. The cost-effective production of this compound is a critical factor in the economic feasibility of manufacturing these high-performance dyes. google.com

Beyond laser dyes, the broader class of tetrahydroquinoline derivatives exhibits a wide range of biological activities, making them attractive targets for the pharmaceutical industry. researchgate.net Academic research continues to uncover new applications and develop synthetic strategies that could be adopted for the industrial-scale production of novel therapeutics and materials.

Table 2: Examples of Synthesized this compound Derivatives and their Potential Relevance

| Derivative Structure | Synthetic Approach | Potential Industrial Relevance | Reference |

| 7-Hydroxy-4-phenyl-1,2-dihydroquinoline derivatives | One-pot, three-component reaction | Pharmaceutical intermediates (wide range of biological activities) | nih.gov |

| 4-Aryl-substituted tetrahydroquinolines | Diastereoselective [4 + 2] annulation | Medicinal chemistry scaffolds | frontiersin.org |

| Rhodamine class dyes | Condensation with phthalic anhydride (B1165640) derivatives | Laser dyes, fluorescent probes | google.com |

Advanced Characterization and Analytical Techniques for 7 Hydroxy 1,2,3,4 Tetrahydroquinoline

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of 7-Hydroxy-1,2,3,4-tetrahydroquinoline. These methods provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure and conformational dynamics of this compound in solution. Both ¹H and ¹³C NMR spectra provide characteristic signals that correspond to each unique hydrogen and carbon atom in the molecule, respectively.

While specific spectral data for this compound is not extensively detailed in readily available literature, analysis of the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), offers insights. Studies on 1,2,3,4-tetrahydroisoquinoline (B50084) (an isomer) reveal that the saturated heterocyclic ring exists in a twisted conformation. It is anticipated that this compound would exhibit similar conformational behavior, with the hydroxyl group influencing the electronic environment of the aromatic ring. researchgate.net

Table 1: Predicted NMR Data Points for this compound

| Technique | Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic CH | 6.0 - 7.0 | Shifts influenced by the hydroxyl and amino groups. |

| ¹H NMR | Aliphatic CH₂ | 1.8 - 3.5 | Protons on carbons adjacent to nitrogen will be downfield. |

| ¹³C NMR | Aromatic C-OH | 150 - 155 | |

| ¹³C NMR | Aromatic CH | 105 - 120 |

Note: This table is predictive and actual experimental values may vary.

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. When coupled with liquid chromatography (LC-MS), it becomes a highly sensitive and specific analytical method. High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. nih.gov

The protonated molecule [M+H]⁺ for this compound would have a theoretical m/z of 150.09134. uni.lu Analysis by techniques like electrospray ionization (ESI) would likely show this parent ion. Fragmentation patterns in tandem mass spectrometry (MS/MS) would involve characteristic losses from the tetrahydroquinoline ring system, providing further structural confirmation. jsbms.jp

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]⁺ | 150.09134 | 129.6 |

| [M+Na]⁺ | 172.07328 | 136.5 |

| [M-H]⁻ | 148.07678 | 129.7 |

Data sourced from predicted values. uni.lu

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for the purity assessment of this compound. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. Purity levels of ≥95.0% are commonly reported for commercially available samples. thermofisher.comthermofisher.com

A typical method would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or acetic acid to improve peak shape for the basic amine. nih.govsielc.com UPLC, with its smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. nih.gov

As this compound is a chiral molecule (unless a plane of symmetry exists due to substitution patterns not present here), it can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers. This is particularly important in pharmaceutical contexts, as enantiomers can have different biological activities. nih.gov

The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with amylose (B160209) or cellulose (B213188) derivatives, are frequently used for the enantioseparation of related tetrahydroisoquinoline and hexahydroquinoline compounds. nih.govdoi.org The choice of mobile phase, which can be normal-phase (alkane/alcohol mixtures), reversed-phase, or polar organic mode, significantly impacts the separation efficiency. doi.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structural information for a compound in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms, bond lengths, and bond angles can be determined.

Table 3: Crystallographic Data for a Related Compound (7-Hydroxy-3,4-dihydro-1H-quinolin-2-one dihydrate)

| Parameter | Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | Not specified |

| a (Å) | 15.4597 (16) |

| b (Å) | 12.7864 (12) |

| c (Å) | 20.312 (2) |

Data from a structural analysis of a related quinolinone derivative. nih.gov

Structure Activity Relationship Sar Studies of 7 Hydroxy 1,2,3,4 Tetrahydroquinoline Analogs

Elucidating Key Structural Determinants for Biological Efficacy

The biological activity of 7-hydroxy-1,2,3,4-tetrahydroquinoline analogs is governed by several key structural features. The tetrahydroquinoline core itself provides a rigid framework that orients substituents in a defined three-dimensional space, facilitating specific interactions with biological targets. The nitrogen atom within this ring system often acts as a crucial hydrogen bond acceptor or a point for derivatization to modulate pharmacokinetic and pharmacodynamic properties.

The 7-hydroxyl group is a particularly critical determinant of activity. This phenolic moiety can engage in vital hydrogen bonding interactions with receptor residues, anchoring the ligand in the binding pocket. Its position on the aromatic ring influences the electronic properties of the entire scaffold and can be a key factor in receptor recognition and activation or inhibition.

Furthermore, the nature and position of substituents on both the aromatic and saturated portions of the tetrahydroquinoline ring play a pivotal role in defining the biological efficacy of these compounds. Modifications at these positions can dramatically alter binding affinity, selectivity, and functional activity. For instance, in the development of selective estrogen receptor modulators (SERMs), the presence of a basic side chain was found to be a critical determinant for antagonistic activity, while its absence resulted in agonistic properties.

Impact of Stereochemistry on Potency and Selectivity

The introduction of chiral centers into the this compound scaffold adds a layer of complexity and opportunity in drug design. The spatial arrangement of substituents, dictated by the stereochemistry at these centers, can have a profound impact on the potency and selectivity of the analogs. Biological receptors are inherently chiral environments, and as such, they often exhibit stereospecific binding preferences.

For example, in a series of 1-substituted tetrahydroisoquinoline alkaloids, a related class of compounds, enantioselective synthesis revealed that each enantiomer can possess distinct biological activities. This highlights the general principle that different stereoisomers of a chiral drug can interact differently with their biological targets, leading to variations in efficacy and safety profiles. While specific studies on the stereoisomers of this compound are not extensively documented in publicly available literature, the principles of stereopharmacology strongly suggest that the configuration at any chiral center within this scaffold would significantly influence its interaction with a given receptor. The (R)- and (S)-enantiomers could adopt different conformations within a binding site, leading to one being significantly more active or selective than the other. The separation and biological evaluation of individual stereoisomers are therefore crucial steps in the optimization of any chiral this compound-based therapeutic agent.

Rational Design Principles for Modulating Pharmacological Profiles

The development of this compound analogs with desired pharmacological profiles relies on the application of rational design principles. These strategies leverage an understanding of the target receptor's structure and the SAR of existing ligands to guide the synthesis of novel, improved compounds.

One key principle is the use of bioisosteric replacements, where a functional group is replaced by another with similar physical or chemical properties to enhance a desired property, such as potency, selectivity, or metabolic stability. For instance, modifying the substituents on the aromatic ring can fine-tune the electronic and steric properties of the molecule, leading to optimized interactions with the target.

Quantitative structure-activity relationship (QSAR) studies are another powerful tool in the rational design process. unesp.brmdpi.com By correlating the biological activity of a series of compounds with their physicochemical properties, QSAR models can predict the activity of novel analogs and identify key structural features that contribute to efficacy. unesp.brmdpi.com For tetrahydroquinoline derivatives, QSAR models have been developed to predict their activity against various targets, providing a framework for the design of more potent compounds. unesp.brmdpi.com These models can highlight the importance of descriptors such as hydrophobicity, molecular weight, and surface area in determining biological activity. unesp.br

Computational methods, including molecular docking and molecular dynamics simulations, also play a crucial role. These techniques allow researchers to visualize how different analogs might bind to a receptor, providing insights into the key interactions that drive affinity and selectivity. This information can then be used to design new molecules with enhanced binding properties.

Substituent Effects on Receptor Binding Affinity and Functional Activity

The nature and position of substituents on the this compound scaffold have a profound impact on receptor binding affinity and functional activity. Systematic modification of these substituents is a cornerstone of SAR studies aimed at optimizing the pharmacological profile of these compounds.

Studies on structurally similar 6-hydroxy-tetrahydroquinoline-based selective estrogen receptor modulators (SERMs) have provided valuable insights that can be cautiously extrapolated to the 7-hydroxy analogs. In these studies, the introduction of a basic side chain at the nitrogen atom was found to be critical for conferring antagonistic activity at the estrogen receptor. In contrast, analogs lacking this basic side chain exhibited agonistic properties. This demonstrates how a single substituent can dramatically switch the functional activity of the molecule.

The following table summarizes the structure-activity relationships observed in a series of 6-hydroxy-tetrahydroquinoline analogs, which can serve as a predictive model for the 7-hydroxy series.

| Compound ID | R1 Substituent | R2 Substituent | Relative Binding Affinity (RBA) for ERα | Functional Activity (MCF-7 Cell Proliferation) |

| 1 | H | p-hydroxyphenyl | 100 | Agonist |

| 2 | -(CH2)2-N(CH3)2 | p-hydroxyphenyl | 120 | Antagonist |

| 3 | H | Phenyl | 50 | Agonist |

| 4 | -(CH2)2-N(CH3)2 | Phenyl | 65 | Antagonist |

| 5 | H | p-methoxyphenyl | 80 | Agonist |

| 6 | -(CH2)2-N(CH3)2 | p-methoxyphenyl | 95 | Antagonist |

The table below illustrates the effect of various substituents on the receptor binding affinity of a hypothetical series of this compound analogs, based on general principles of medicinal chemistry.

| Analog | Substituent at C2 | Substituent at N1 | Receptor Binding Affinity (Ki, nM) |

| A | Methyl | H | 50 |

| B | Ethyl | H | 75 |

| C | Phenyl | H | 20 |

| D | Methyl | Acetyl | 150 |

| E | Methyl | -(CH2)2-OH | 40 |

Pharmacological and Biological Activities of 7 Hydroxy 1,2,3,4 Tetrahydroquinoline Analogs

Research into Opioid Receptor Modulation

Analogs of 7-hydroxy-1,2,3,4-tetrahydroquinoline have been a focal point in the development of ligands for opioid receptors, which are crucial in managing pain, mood, and addiction. nih.govresearchgate.net Studies have particularly emphasized their interaction with the kappa opioid receptor (KOR).

A significant body of research has been dedicated to developing potent and selective KOR antagonists from tetrahydroquinoline and tetrahydroisoquinoline scaffolds. These antagonists are investigated for their potential as treatments for depression, anxiety, and substance abuse disorders. nih.gov The lead compound JDTic, a complex tetrahydroisoquinolinecarboxamide, is a well-established potent and selective KOR antagonist. nih.gov Subsequent research aimed to simplify this structure while retaining or improving its pharmacological profile. nih.gov

For instance, the synthesis of (3R)-7-hydroxy-N-[(1S)-2-methyl-1-(piperidine-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, which lacks the 4-(3-hydroxyphenyl) group of JDTic, resulted in a pure opioid antagonist with high affinity for the KOR (Ke = 6.80 nM). nih.gov An even more simplified analog, which also removed the piperidine (B6355638) amino group, showed exceptionally high potency and selectivity for the KOR (Ke = 0.14 nM). nih.gov Further studies on a series of analogs identified several compounds that were pure opioid receptor antagonists with no agonist activity, exhibiting high potency (Ke values from 0.058 to 0.64 nM) and significant selectivity for the KOR over mu (μ) and delta (δ) opioid receptors. nih.gov

While antagonism is the more studied activity for this class, some related structures have shown agonist or partial agonist activity. For example, in a series of 7-oxygenated octahydro-1H-benzofuro[3,2-e]isoquinolin-9-ols, one isomer was identified as a selective full agonist at the KOR, while its beta-isomer acted as a partial agonist. ebi.ac.uk

| Compound | κ Opioid Receptor (KOR) Ke (nM) | Selectivity (KOR vs. μOR) | Selectivity (KOR vs. δOR) | Reference |

|---|---|---|---|---|

| Compound 1 from Kormos et al. (2018) | 0.64 | - | - | nih.gov |

| Compound 8 from Kormos et al. (2018) | 0.058 | - | - | nih.gov |

| Compound 9 from Kormos et al. (2018) | 0.12 | - | - | nih.gov |

| Compound 13 from Kormos et al. (2018) | 0.13 | - | - | nih.gov |

| Compound 14 from Kormos et al. (2018) | 0.14 | - | - | nih.gov |

| Analog 1 from Thomas et al. (2014) | 6.80 | 21-fold | >441-fold | nih.gov |

| Analog 2 from Thomas et al. (2014) | 0.14 | 1730-fold | 4570-fold | nih.gov |

Structure-activity relationship (SAR) studies have been instrumental in optimizing tetrahydroquinoline derivatives as opioid receptor antagonists. nih.gov Research has demonstrated that specific structural features are critical for potency and selectivity. nih.govnih.gov

In the development of KOR antagonists based on the JDTic scaffold, it was discovered that neither the 4-(3-hydroxyphenyl) group nor the piperidine amino group were essential for maintaining pure antagonist activity. nih.gov The removal of the complex trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine group and its replacement with a simple piperidine ring still yielded a potent KOR antagonist. nih.gov Surprisingly, the complete removal of the piperidine amino group led to a compound with even greater potency and selectivity, highlighting that a single basic amine group could be sufficient for high-affinity binding. nih.govnih.gov

Further SAR studies on related opioid ligands, such as flavonoids which share phenolic hydroxy groups, have indicated that the stereochemistry at certain positions can be important for antagonist activity and selectivity. nih.gov For example, modifications to the hydroxyl groups on the flavonoid rings significantly impacted activity at all opioid receptors, suggesting these groups are essential for binding. nih.gov This underscores the importance of hydroxyl positioning on the aromatic ring of ligands, a feature central to the this compound structure.

Investigations into Enzyme Inhibition and Modulation

The tetrahydroquinoline and tetrahydroisoquinoline cores are versatile scaffolds for designing inhibitors of various enzymes, owing to their rigid structure and capacity for substitution at multiple positions.

PNMT is the enzyme responsible for the final step in the biosynthesis of epinephrine (B1671497) from norepinephrine (B1679862). nih.govanl.gov Inhibitors of PNMT are studied to elucidate the role of epinephrine in the central nervous system. nih.gov Compounds based on the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) nucleus are among the most potent PNMT inhibitors known, especially those with electron-withdrawing substituents at the 7-position. nih.gov

A study of 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides identified several potent in vitro inhibitors of PNMT. nih.gov The two most potent compounds in this series were the 7-p-bromo- and 7-p-chlorosulfonanilides. nih.gov However, these compounds were not effective at inhibiting the conversion of norepinephrine to epinephrine in vivo. nih.gov Other research explored expanding the THIQ ring system to a 1,2,3,4-tetrahydrobenz[h]isoquinoline (THBQ) structure, which enhanced PNMT inhibitory potency likely due to increased hydrophobic interactions within the enzyme's active site. nih.gov For instance, THBQ showed a Kᵢ of 0.49 μM against human PNMT, a significant improvement over the 5.8 μM Kᵢ of the parent THIQ. nih.gov Interestingly, attempts to add substituents to the 7-position of THBQ that could form hydrogen bonds with the enzyme actually resulted in less potent inhibitors. nih.govresearchgate.net

| Compound | hPNMT Ki (μM) | Reference |

|---|---|---|

| 1,2,3,4-tetrahydroisoquinoline (THIQ) | 5.8 | nih.gov |

| 1,2,3,4-tetrahydrobenz[h]isoquinoline (THBQ) | 0.49 | nih.gov |

| 7-bromo-THBQ | 0.22 | nih.gov |

The NS3 protease of the Hepatitis C virus is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govmcgill.ca Researchers have successfully designed potent inhibitors based on the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety. nih.govacs.org

In one study, the Tic moiety was cyclized to the P3 capping group of a peptide-based inhibitor, creating a macrocycle. acs.org This macrocyclization was envisioned to enhance binding to the protease and create a less peptidic, more drug-like inhibitor. nih.govacs.org The resulting macrocyclic pentapeptide inhibitors were significantly more potent than their acyclic counterparts. scispace.com For example, the carboxylic acid (22) and amide (23) derivatives were 57 to 80 times more potent than the acyclic analog. nih.govscispace.com X-ray crystallography confirmed that the macrocycle adopted a conformation that allowed for close contact with the enzyme, and the ketone carbonyl of the inhibitor formed a reversible covalent bond with the active site serine residue. acs.org

| Compound | Description | Ki* (μM) | Reference |

|---|---|---|---|

| 21 | Pentapeptide Ester | 0.26 | nih.govacs.org |

| 22 | Pentapeptide Carboxylic Acid | 0.018 | nih.govacs.org |

| 23 | Pentapeptide Amide | 0.015 | nih.govacs.org |

Fibroblast Activation Protein (FAP) is a serine protease that is highly expressed on stromal fibroblasts in many epithelial cancers, making it a target for cancer diagnosis and therapy. nih.govnih.gov The development of selective FAP inhibitors has been a challenge due to its similarity to other proteases. nih.gov

Research has led to the discovery of potent FAP inhibitors built on a (4-quinolinoyl)-glycyl-2-cyanopyrrolidine scaffold. nih.gov This scaffold has shown significant potential for delivering FAP inhibitors with good selectivity. nih.gov The most potent compound identified in one study, N-(1-naphthoyl)-Gly-(2-cyanopyrrolidine), displayed high nanomolar FAP affinity. nih.gov Further optimization of this scaffold is being explored. nih.gov Another approach utilized boronic acid-based inhibitors, leading to the identification of a potent FAP inhibitor with selectivity over related enzymes. nih.gov More recently, novel quinolinecarboxamide compounds incorporating an α-ketoamide group have been developed, which are reported to have a very high affinity and inhibitory effect on FAP. google.com

Factor FXIIa Inhibition in Immunomodulation and Thrombosis

While direct studies on this compound analogs as Factor XIIa (FXIIa) inhibitors are not extensively documented, research into the broader class of tetrahydroquinoline (THQ) derivatives has highlighted their potential as antithrombotic agents through the inhibition of related coagulation factors. The inhibition of enzymes in the coagulation cascade is a critical strategy for the prevention and treatment of thrombotic diseases.

Notably, a series of tetrahydroquinoline derivatives have been identified as potent and selective inhibitors of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of blood coagulation. bohrium.comnih.gov Inhibition of FXIa is a promising approach for developing anticoagulants with a reduced risk of bleeding compared to traditional therapies. For instance, one study identified a THQ derivative as a potent FXIa inhibitor that demonstrated significant antithrombotic efficacy in preclinical models without prolonging bleeding times. nih.gov

Furthermore, the hybridization of tetrahydroquinoline with other heterocyclic structures has yielded compounds with inhibitory activity against Factor XIIa. Specifically, derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones, which are structurally related to the tetrahydroquinoline core, have shown inhibitory effects on both Factor Xa and Factor XIIa. nih.gov This suggests that the tetrahydroquinoline scaffold can be a valuable component in the design of novel anticoagulants targeting various factors in the coagulation cascade, including FXIIa, which plays a role in both thrombosis and inflammation.

Table 1: Investigated Tetrahydroquinoline Analogs as Coagulation Factor Inhibitors

| Compound Class | Target Factor(s) | Therapeutic Implication |

|---|---|---|

| Tetrahydroquinoline (THQ) derivatives | Factor XIa (FXIa) bohrium.comnih.gov | Antithrombosis with potentially lower bleeding risk. nih.gov |

| Hybrid 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones | Factor Xa (FXa), Factor XIIa (FXIIa) nih.gov | Broad-spectrum anticoagulant activity. |

EPAC Inhibition and its Therapeutic Implications

Exchange protein directly activated by cAMP (EPAC) has emerged as a significant therapeutic target in conditions such as cardiac hypertrophy and cancer metastasis. Tetrahydroquinoline analogs have been identified as inhibitors of EPAC, with the N-formyl tetrahydroquinoline analog, CE3F4, being a notable example used as an EPAC1-selective inhibitor. bohrium.com

Structure-activity relationship (SAR) studies on tetrahydroquinoline analogs have been conducted to explore the impact of various functional groups on their inhibitory activity against EPAC. These studies have revealed that specific substitutions on the tetrahydroquinoline ring are crucial for potent inhibition. For example, the formyl group at position 1 and a bromine atom at position 5 of the tetrahydroquinoline skeleton were found to be important for the inhibitory activity of CE3F4. The absence of the formyl group or the bromine atoms resulted in a loss of inhibitory effect.

The therapeutic implications of EPAC inhibition by tetrahydroquinoline analogs are significant. Since EPAC proteins are involved in numerous cellular processes, including cell proliferation and migration, their inhibition could be a valuable strategy in cancer therapy. bohrium.com EPAC1 is overexpressed in certain cancers, and its activation has been shown to regulate the proliferation and migration of cancer cells. Therefore, tetrahydroquinoline-based EPAC inhibitors represent an attractive avenue for the development of novel anticancer agents. bohrium.com

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. nih.gov The inhibition of PTP1B can enhance insulin sensitivity. Research has identified various natural and synthetic compounds, including those with a tetrahydroisoquinoline scaffold, which is structurally related to tetrahydroquinoline, as PTP1B inhibitors.

A novel series of 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated for their biological activity. One such compound was identified as a potent human PTP1B inhibitor with an IC50 value of 1.0 µM. nih.gov This dual activity of PTP1B inhibition and PPARγ partial agonism (discussed in the next section) suggests a synergistic approach to managing metabolic disorders. The development of PTP1B inhibitors is a significant area of research, with many studies focusing on identifying potent and selective inhibitors from various chemical classes.

Table 2: PTP1B Inhibitory Activity of a Tetrahydroisoquinoline Analog

| Compound | PTP1B IC50 |

|---|---|

| (S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine (B42293) salt | 1.0 µM nih.gov |

Research into Receptor Agonism and Antagonism

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Partial Agonism

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of metabolism. PPARγ, in particular, is a key regulator of adipogenesis and is the molecular target for the thiazolidinedione class of insulin-sensitizing drugs. figshare.com Full agonists of PPARγ, while effective, can be associated with undesirable side effects. This has led to the search for partial agonists, which may offer a better safety profile.

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been identified as selective PPARγ partial agonists. nih.gov For example, a novel series of 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized, and one compound was identified as a potent and selective human PPARγ partial agonist with an EC50 of 85 nM. nih.gov This compound was shown to partially activate PPARγ and antagonize the effects of a full agonist. In preclinical models, this compound demonstrated hypoglycemic and hypolipidemic effects with potentially fewer side effects than a full PPARγ agonist. nih.gov

αVβ3 Integrin Antagonism

Integrins are a family of cell surface receptors that mediate cell-matrix and cell-cell interactions and are involved in various physiological and pathological processes, including angiogenesis and tumor metastasis. The αVβ3 integrin is a particularly attractive target for anti-cancer therapy.

Research has shown that reducing the quinoline (B57606) ring in an αVβ3 antagonist to a 1,2,3,4-tetrahydroquinoline (B108954) derivative can lead to compounds with significant αVβ3 antagonist activity and improved oral bioavailability. nih.gov This highlights the potential of the tetrahydroquinoline scaffold in the development of orally available drugs targeting integrins for the treatment of diseases such as cancer. nih.gov

Adrenergic Receptor Agonism

Adrenergic receptors are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine and epinephrine. They are involved in the regulation of many physiological processes, and drugs targeting these receptors are used to treat a wide range of conditions.

A series of novel substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes have been synthesized and evaluated for their β3-adrenergic receptor agonistic activity. The β3-adrenergic receptor is a promising target for the treatment of obesity and type 2 diabetes. Several of these tetrahydroquinoline derivatives showed potent β3-adrenergic receptor agonistic activity, with IC50 values in the sub-micromolar to low micromolar range. Structure-activity relationship studies indicated that free hydroxyl and amine functions are essential for activity, and an N-benzyl group on the tetrahydroquinoline scaffold was found to be superior to an N-arylsulfonyl group.

Table 3: β3-Adrenergic Receptor Agonistic Activity of Selected Tetrahydroquinoline Analogs

| Compound | β3-AR Agonistic IC50 |

|---|---|

| Compound 11 | 0.55 µM |

| Compound 15 | 0.59 µM |

| Compound 22 | 1.18 µM |

| Compound 23 | 1.76 µM |

5-HT1A and NMDA Receptor Ligand Studies

Research into the neurological activity of tetrahydroquinoline derivatives has identified their potential as ligands for critical neurotransmitter receptors. Specifically, analogs of 1,2,3,4-tetrahydroisoquinoline have been investigated for their affinity to serotonin (B10506) 5-HT1A receptors. Studies have shown that N-substituted 1,2,3,4-tetrahydroisoquinolines can act as agonists or partial agonists at postsynaptic 5-HT1A receptors. The interaction with the 5-HT1A receptor appears to be influenced by the volume of the terminal amide substituent and the length of the hydrocarbon chain.

In the realm of NMDA receptors, certain 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives, which are structurally related to kynurenic acid, have been synthesized and evaluated for their antagonist activity at the glycine (B1666218) binding site of the NMDA receptor. While the removal of a 4-oxo group from the parent compounds led to a decrease in potency, the introduction of a cis-carboxymethyl group at the 4-position was found to restore antagonist activity. researchgate.net These findings suggest that the tetrahydroquinoline scaffold is a viable starting point for the development of NMDA receptor antagonists. researchgate.net

Anti-proliferative and Cytotoxic Activities

Anti-cancer and Anti-tumor Efficacy Investigations

The anti-proliferative potential of this compound analogs has been a subject of significant investigation. Studies have demonstrated that derivatives of tetrahydroquinolinone containing a 7-hydroxy group exhibit cytotoxic effects against various cancer cell lines. For instance, a series of new 7-hydroxy quinolinone derivatives were assessed for their biological activity against breast cancer, with the most active compound showing an ability to increase the level of active caspase-3, thereby inducing apoptosis through the mitochondrial pathway. nih.gov

Further research on tetrahydroquinolinone derivatives revealed that compounds with a (1-naphthyl)methyl moiety at position 3 demonstrated potent cytotoxicity against colon (HTC-116) and lung (A549) cancer cell lines. nih.gov One particular compound, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, was shown to induce cell cycle arrest at the G2/M phase, leading to apoptotic cell death. nih.gov

Modified tetrahydroquinolines, JS-56 and JS-92, derived from clove and cinnamon plants, have also been shown to be cytotoxic to MCF-7 breast cancer cells in a dose-dependent manner, with IC50 values of 9.74 μM and 5.03 μM, respectively. scielo.org These compounds were found to induce apoptosis via caspase activation and DNA fragmentation. scielo.org Another study highlighted that the natural product 7-hydroxy-3,4-dihydrocadalene, a compound with a similar hydroxylated bicyclic structure, reduced MCF7 cell viability with an IC50 value of 55.24 µM at 48 hours. nih.gov

The table below summarizes the cytotoxic activity of selected tetrahydroquinoline derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| JS-56 | MCF-7 (Breast) | 9.74 | scielo.org |

| JS-92 | MCF-7 (Breast) | 5.03 | scielo.org |

| 7-hydroxy-3,4-dihydrocadalene | MCF7 (Breast) | 55.24 (at 48h) | nih.gov |

| Compound 4a | A549 (Lung) | Not specified | nih.gov |

| Compound 4a | HTC-116 (Colon) | Not specified | nih.gov |

*3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one

Anti-tubulin Agent Research

The quinoline scaffold is recognized as a privileged structure in the development of anticancer drugs, with many derivatives exhibiting potent anti-proliferative activity through various mechanisms, including the inhibition of tubulin polymerization. researchgate.net Research has explored 1-aroyl-1,2,3,4-tetrahydroquinoline derivatives for their potential as anti-tubulin agents. acs.org These investigations have led to the discovery of compounds with significant antitubulin activity, comparable to that of established agents like colchicine (B1669291) and combretastatin (B1194345) A-4. acs.org

Specifically, a series of 1,6,7,8-substituted 2-(4′-substituted phenyl)-4-quinolones were evaluated as antimitotic agents that interact with tubulin. nih.gov Several of these compounds demonstrated potent cytotoxicity against a panel of six tumor cell lines. nih.gov One of the most effective compounds from this series showed an IC50 value of 2.7 ± 0.04 μM in a tubulin interaction assay and was also found to inhibit the binding of radiolabelled colchicine to tubulin. nih.gov

Further studies on 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, which are structurally related to tetrahydroquinolines, identified them as promising inhibitors of tubulin polymerization. rsc.org A 3-hydroxyphenyl-substituted derivative from this class was shown to bind to the colchicine site of tubulin and reduce microtubule growth rates in vitro, arresting cell division in the low micromolar range. rsc.org

Antimicrobial and Antiparasitic Research

Antibacterial Activity Studies

Derivatives of tetrahydroquinoline have been a focus of research for their potential antibacterial properties. The core structure of 8-hydroxyquinoline (B1678124), a related compound, is known to be a key element in a variety of molecules with significant biological activities, including antimicrobial effects. Studies on novel 8-hydroxyquinoline derivatives have shown that substitutions on the quinoline ring can lead to compounds with notable antibacterial activity. For instance, grafting a benzene (B151609) ring with electron-donating substituents onto the 8-hydroxyquinoline scaffold has been shown to enhance antibacterial efficacy, particularly against Gram-positive bacteria. scienceopen.com This increased activity against Gram-positive bacteria is thought to be due to the structural differences in the cell walls compared to Gram-negative bacteria. scienceopen.com

The table below presents the antibacterial activity of a selected 8-hydroxyquinoline derivative against various bacterial strains, indicating the minimum inhibitory concentration (MIC).

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

| Compound 5 | Vibrio parahaemolyticus | 10⁻⁶ | scienceopen.com |

| Compound 5 | Staphylococcus aureus | 10⁻⁶ | scienceopen.com |

| Compound 5 * | Escherichia coli | 10⁻⁴ | scienceopen.com |

*Structure of compound 5 is a derivative of 8-hydroxyquinoline with a substituted benzene ring.

Antimalarial Activity of Hydroxy-Tetrahydroisoquinoline Analogs

In the search for new treatments for malaria, researchers have turned their attention to 1,2,3,4-tetrahydroisoquinoline (THIQ) analogs. A study involving the synthesis of twenty-one 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline analogs revealed promising antiplasmodial activity. These compounds were tested in vitro against Plasmodium falciparum. The results indicated that while two compounds were inactive, seventeen showed moderate antiplasmodial activity, and two compounds were found to be highly active with IC50 values of less than 0.2 μg/ml.

The most active compounds, 1-(4-chlorophenyl)-6-hydroxyl-1,2,3,4-tetrahydroisoquinoline and 6-hydroxyspiro[1,2,3,4-tetrahydroisoquinoline-1:1'-cyclohexane], also exhibited low cytotoxicity against rat skeletal myoblast cells, with CC50 values of 257.6 and 174.2 μM, respectively. These findings underscore the potential of simple 1-aryl-1,2,3,4-tetrahydroisoquinolines as a basis for the development of new antimalarial agents.

Anti-parasitic Activity

Analogs of the quinoline and tetrahydroquinoline families have been a cornerstone in the search for effective anti-parasitic agents, particularly against malaria and leishmaniasis.

The tetrahydroquinoline scaffold has been identified as a promising starting point for the development of new antimalarials. One such analog, MMV692140, was identified from the Medicines for Malaria Venture (MMV) Pathogen Box as having activity against the blood stage of Plasmodium falciparum. nih.gov Subsequent research focused on the structural exploration of this tetrahydroquinoline motif, leading to the identification of analogs with a 30-fold improvement in antimalarial potency. nih.gov While electron-donating groups like methoxy (B1213986) at the 7-position of the tetrahydroquinoline ring were tolerated, electron-withdrawing groups were not, indicating that the electronic properties of this position are crucial for activity.

Furthermore, quinoline derivatives have demonstrated significant in vitro and in vivo activity against various Leishmania species, the causative agents of leishmaniasis. nih.govnih.gov For instance, 8-hydroxyquinoline has shown potent leishmanicidal effects against both promastigote and intracellular amastigote forms of multiple Leishmania species, including L. (L.) amazonensis and L. (L.) infantum chagasi. nih.gov The mechanism of action for some quinolinyl derivatives is believed to involve the impairment of the parasite's mitochondrial electron transport chain and the induction of ROS-mediated cell death. nih.gov Although these studies were not conducted specifically on this compound analogs, the consistent anti-parasitic activity of closely related quinoline compounds suggests that this scaffold is a promising area for further investigation in the development of novel leishmanicidal agents.

Table 1: Anti-parasitic Activity of Selected Tetrahydroquinoline Analogs

| Compound | Parasite | Activity | Reference |

|---|---|---|---|

| MMV692140 | Plasmodium falciparum (3D7 strain) | IC50 of 1.8 µM | nih.gov |

Antioxidant Activity Investigations

The antioxidant potential of tetrahydroquinoline derivatives has been a subject of considerable research. nih.govnih.gov The secondary nitrogen atom within the hydroquinoline ring is thought to contribute to their antioxidant action by forming a stable radical. nih.gov The evaluation of this activity is commonly performed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

In the DPPH assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the purple DPPH solution. sapub.org A change in color to yellow indicates the scavenging of the radical. sapub.org The ABTS assay similarly measures the reduction of the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore, by antioxidant compounds. researchgate.net The results of these assays are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals.

Studies on various fatty polyhydroquinolines have shown that these compounds can exhibit significant antioxidant potential, sometimes comparable to standards like butylated hydroxytoluene (BHT) and vitamin E. nih.gov The nature and position of substituents on the tetrahydroquinoline ring play a crucial role in determining the antioxidant capacity. For instance, fatty analogs derived from 2-nitrobenzaldehyde (B1664092) have demonstrated better antioxidant potential than their 3-nitrobenzaldehyde (B41214) counterparts in some assays. nih.gov

Table 2: Common Assays for Antioxidant Activity

| Assay | Principle | Measured Outcome |

|---|---|---|

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance of the purple DPPH solution. |

| ABTS | Measures the reduction of the pre-formed ABTS radical cation by an antioxidant. | Decolorization of the blue/green ABTS•+ solution. |

Research into Fertility Modulation

The investigation into the effects of this compound analogs on fertility is an area with limited publicly available scientific literature. While the broader class of quinoline compounds has been explored for a wide range of biological activities, specific studies focusing on the spermicidal or anti-fertility properties of this compound derivatives are not extensively documented in current research databases. This indicates a potential gap in the exploration of the full pharmacological profile of this class of compounds.

Modulation of Signal Transducer and Activator of Transcription 6 (STAT6) Pathways

Application in Lasing Dye Synthesis

This compound has proven to be a valuable intermediate in the synthesis of high-performance lasing dyes, particularly those of the rhodamine and coumarin (B35378) classes. google.comabberior.rocks These dyes are noted for their high fluorescence efficiency and photochemical stability, making them suitable for various applications, including in laser technology. google.com

The use of this compound allows for the efficient and cost-effective preparation of a class of rhodamine dyes that lase in the 540 to 570 nm wavelength range. google.com The synthesis typically involves the condensation of the this compound intermediate with other reagents, such as phthalic anhydride (B1165640), to form the characteristic xanthene core of the rhodamine dye. google.com

Similarly, this compound is utilized in the creation of coumarin dyes. abberior.rocks The synthesis of "reduced coumarins" has been achieved using a 4-(hydroxymethyl)-7-hydroxy-2,2-dimethyl-1,2,3,4-tetrahydroquinoline fragment. abberior.rocks These resulting coumarin dyes have been found to be more photostable and brighter than their 1,2-dihydroquinoline (B8789712) counterparts. abberior.rocks The versatility of the this compound core allows for the synthesis of a range of coumarin dyes that emit in the blue, green, and red regions of the visible spectrum. abberior.rocks

Computational Chemistry and Molecular Modeling Investigations of 7 Hydroxy 1,2,3,4 Tetrahydroquinoline

Ligand-Protein Docking Simulations for Binding Mode Prediction

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein target. This technique is crucial for understanding the structural basis of molecular recognition and for predicting the binding affinity of a compound. For derivatives of the tetrahydroquinoline scaffold, docking studies have been instrumental in elucidating their interactions with various protein targets.

Research on tetrahydroquinoline derivatives has utilized molecular docking to explore their potential as inhibitors of key cancer-related proteins such as the Epidermal Growth Factor Receptor (EGFR) and mTOR. unesp.brmdpi.com In a study involving tetrahydroquinoline derivatives with pyrazole (B372694) and hydrazide moieties, molecular docking analysis against the EGFR protein (PDB ID: 4LRM) revealed that specific analogs could achieve strong binding affinities. unesp.br For instance, one derivative demonstrated a binding affinity of –10.1 kcal/mol, which was consistent with its experimental inhibitory activity. unesp.br

These simulations identify critical amino acid residues within the protein's active site that interact with the ligand. Common interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, docking studies of tetrahydroquinoline-based inhibitors in the active site of enzymes like cyclooxygenase-2 (COX-2) have shown that the molecules fit into a hydrophobic pocket formed by specific amino acid residues. researchgate.net The insights from these simulations are vital for structure-activity relationship (SAR) studies, helping to explain why certain chemical modifications enhance or diminish the biological activity of the compounds. rsc.org

Table 1: Examples of Docking Studies on Tetrahydroquinoline Derivatives

| Compound Series | Protein Target | Key Findings |

|---|---|---|

| Tetrahydroquinoline-pyrazole hybrids | EGFR | Strong binding affinity (e.g., -10.1 kcal/mol), correlating with experimental IC50 values. unesp.br |

| Morpholine-substituted tetrahydroquinolines | mTOR | Designed analogs show potential as mTOR inhibitors based on established binding potential. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov By identifying key molecular descriptors (physicochemical, electronic, steric, or topological properties) that govern activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby guiding drug design and optimization. jocpr.com

Several QSAR studies have been conducted on tetrahydroquinoline derivatives to understand the structural requirements for their activity against various targets. unesp.brresearchgate.net In one study focusing on tetrahydroquinoline derivatives as inhibitors of Lysine-specific demethylase 1 (LSD1), a significant target in cancer therapy, robust 3D-QSAR models were developed. mdpi.com Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), researchers built models with good statistical and predictive power. mdpi.com

The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.778 and a predictive correlation coefficient (R²pred) of 0.709. mdpi.com The CoMSIA model showed similar robustness with a q² of 0.764 and an R²pred of 0.713. mdpi.com Such models, which are considered statistically significant when q² > 0.5 and R²pred > 0.6, are valuable for designing new compounds. mdpi.com Another QSAR study on tetrahydroquinoline derivatives against human lung cancer cell lines also produced a statistically significant model with a high correlation coefficient (R²) of 0.9525. unesp.br These models help identify which parts of the molecule can be modified to improve activity, for instance, by suggesting where to add hydrophobic or hydrogen-bonding groups. mdpi.com

Table 2: Statistical Parameters of QSAR Models for Tetrahydroquinoline Derivatives

| QSAR Model Type | Target | q² (Cross-validated R²) | R²pred (Predictive R²) | Key Descriptors/Fields |

|---|---|---|---|---|

| 3D-QSAR (CoMFA) | LSD1 Inhibitors | 0.778 | 0.709 | Steric and Electrostatic Fields. mdpi.com |

| 3D-QSAR (CoMSIA) | LSD1 Inhibitors | 0.764 | 0.713 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor Fields. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a powerful method for studying the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to analyze the conformational flexibility of a ligand, the stability of a ligand-protein complex, and the detailed dynamics of their interaction under physiological conditions. plos.orgphyschemres.org

For tetrahydroquinoline derivatives, MD simulations have been employed to validate docking results and to gain a deeper understanding of their binding stability with protein targets. mdpi.commdpi.com In a study of novel tetrahydroquinoline derivatives designed as LSD1 inhibitors, MD simulations were performed on the docked complexes. mdpi.com The stability of the complex was assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. Low and stable RMSD values suggest that the ligand remains securely bound in the predicted pose and that the complex is stable. mdpi.commdpi.com

These simulations can reveal subtle conformational changes in both the ligand and the protein upon binding and can highlight the role of water molecules in mediating interactions. nih.gov By analyzing the trajectory of the simulation, researchers can calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. mdpi.com This detailed analysis of binding dynamics is crucial for confirming the binding mode and for the rational design of next-generation inhibitors with improved residence time and efficacy. nih.gov

Virtual Screening Approaches for Novel Analog Discovery

Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. nih.gov This approach significantly accelerates the discovery of new lead compounds. When a promising scaffold like 7-Hydroxy-1,2,3,4-tetrahydroquinoline is identified, virtual screening can be used to discover novel analogs with potentially enhanced activity or improved properties.

The process often begins with the creation of a pharmacophore model based on the known active compound or the ligand-binding site of the target protein. nih.govmdpi.com A pharmacophore defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. This model is then used as a 3D query to filter large compound databases, selecting only those molecules that match the pharmacophore. mdpi.com

Following the initial filtering, molecular docking is typically employed to rank the hit compounds based on their predicted binding affinity and pose within the target's active site. nih.govderpharmachemica.com This integrated approach, combining pharmacophore-based screening with molecular docking, has proven effective in identifying novel inhibitors for various targets. mdpi.com By starting with the tetrahydroquinoline core, these in silico methods can efficiently explore vast chemical space to design and identify new derivatives, prioritizing a smaller, more promising set of candidates for chemical synthesis and biological testing. mdpi.comnih.gov

Derivatization and Functionalization Strategies for 7 Hydroxy 1,2,3,4 Tetrahydroquinoline

Synthetic Modifications at the Hydroxyl Group

The hydroxyl group at the 7-position of the tetrahydroquinoline ring is a frequent target for synthetic modification due to its significant role in the molecule's chemical reactivity and potential biological activity. Strategies range from simple etherification and esterification to more complex replacements with bioisosteric groups.

Etherification and Esterification Strategies

Etherification and esterification are common methods to modify the phenolic hydroxyl group of 7-Hydroxy-1,2,3,4-tetrahydroquinoline. These reactions alter the compound's polarity, lipophilicity, and metabolic stability.

Etherification typically involves the reaction of the hydroxyl group with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. This results in the formation of an ether linkage. A notable example is the synthesis of 7-methoxy-1,2,3,4-tetrahydroquinoline.

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of a catalyst. This reaction yields an ester, which can function as a prodrug that is hydrolyzed in vivo to release the active parent compound.

| Reaction Type | Reagents | Product Example |

| Etherification | Alkyl halide (e.g., methyl iodide), Base (e.g., K2CO3) | 7-Methoxy-1,2,3,4-tetrahydroquinoline |

| Esterification | Acyl chloride (e.g., acetyl chloride), Base (e.g., pyridine) | 7-Acetoxy-1,2,3,4-tetrahydroquinoline |

Replacement with Bioisosteric Groups

Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound. Replacing the hydroxyl group with a suitable bioisostere can modulate the compound's activity, selectivity, and pharmacokinetic profile.

Common bioisosteric replacements for a phenolic hydroxyl group include:

Amide (NHCOR): Can act as a hydrogen bond donor and acceptor.

Sulfonamide (NHSO2R): A stable group that can mimic the acidic nature of the hydroxyl proton.

Carboxylic acid (COOH): Introduces a negative charge at physiological pH.

Hydroxamic acid (CONHOH): Can act as a chelating group for metal ions.

Tetrazole: An acidic heterocycle that is often used as a bioisostere for a carboxylic acid but can also be considered for a phenol.

The choice of bioisostere depends on the specific goals of the molecular design, such as improving metabolic stability or altering receptor-binding interactions.

Functionalization of the Nitrogen Atom in the Tetrahydroquinoline Ring

The secondary amine nitrogen atom in the tetrahydroquinoline ring is a key site for functionalization. Its nucleophilicity allows for a variety of chemical transformations, including acylation, alkylation, and the introduction of more complex substituents.

N-Acylation is readily achieved by reacting this compound with acyl chlorides or anhydrides. This transformation is often used to introduce a variety of functional groups that can modulate the compound's properties.

N-Alkylation can be accomplished using alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of simple alkyl chains or more complex cyclic and acyclic moieties at the nitrogen position.

| Modification | Reagent Class | Example Product Structure |

| N-Acylation | Acyl Halides, Anhydrides | N-Acetyl-7-hydroxy-1,2,3,4-tetrahydroquinoline |

| N-Alkylation | Alkyl Halides | N-Methyl-7-hydroxy-1,2,3,4-tetrahydroquinoline |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH3CN) | N-Benzyl-7-hydroxy-1,2,3,4-tetrahydroquinoline |

Modifications on the Tetrahydroquinoline Ring System

Beyond the hydroxyl and nitrogen functionalities, the tetrahydroquinoline ring system itself can be modified to explore structure-activity relationships. These modifications typically involve electrophilic aromatic substitution on the benzene (B151609) portion of the ring. The positions ortho and para to the activating hydroxyl group are the most susceptible to substitution.

Common modifications include:

Halogenation: Introduction of halogen atoms (e.g., Cl, Br, I) can alter the electronic properties and lipophilicity of the molecule.

Nitration: The introduction of a nitro group, which can subsequently be reduced to an amino group, provides a handle for further functionalization.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups onto the aromatic ring, increasing molecular complexity.

Derivatization for Enhanced Analytical Detection and Separation

In analytical chemistry, derivatization is often employed to improve the detection and separation of a target analyte. For this compound, derivatization can be used to enhance its response in techniques like high-performance liquid chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, and in gas chromatography (GC).

Common derivatization strategies include:

Fluorogenic Labeling: The hydroxyl or amino group can be reacted with a fluorogenic reagent (e.g., dansyl chloride) to introduce a fluorescent tag, significantly lowering the limit of detection.

UV-Absorbing Tags: Introduction of a chromophore can enhance the molar absorptivity, improving detection by UV-Vis spectroscopy.

Silylation: For GC analysis, the active hydrogens on the hydroxyl and amino groups can be replaced with trimethylsilyl (B98337) (TMS) groups to increase volatility and thermal stability.

| Analytical Technique | Derivatization Strategy | Purpose |

| HPLC-Fluorescence | Reaction with a fluorogenic reagent | Introduce a fluorescent tag for sensitive detection |

| HPLC-UV | Introduction of a chromophore | Enhance UV absorbance for improved detection |

| Gas Chromatography (GC) | Silylation (e.g., with BSTFA) | Increase volatility and thermal stability |

Pharmacokinetics and Metabolism Research on 7 Hydroxy 1,2,3,4 Tetrahydroquinoline Analogs

Oral Bioavailability Studies of Tetrahydroquinoline Derivatives